molecular formula C23H20N6O3 B11033084 7-[2-methyl-6-(4-nitrophenyl)pyridin-3-yl]-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

7-[2-methyl-6-(4-nitrophenyl)pyridin-3-yl]-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11033084
M. Wt: 428.4 g/mol
InChI Key: PQCYJNDCIQHAAW-UHFFFAOYSA-N
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Description

7-[2-METHYL-6-(4-NITROPHENYL)-3-PYRIDYL]-2-(1-PYRROLIDINYL)PYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex heterocyclic compound It belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-METHYL-6-(4-NITROPHENYL)-3-PYRIDYL]-2-(1-PYRROLIDINYL)PYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[2-METHYL-6-(4-NITROPHENYL)-3-PYRIDYL]-2-(1-PYRROLIDINYL)PYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-[2-METHYL-6-(4-NITROPHENYL)-3-PYRIDYL]-2-(1-PYRROLIDINYL)PYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-METHYL-6-(4-NITROPHENYL)-3-PYRIDYL]-2-(1-PYRROLIDINYL)PYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets. It acts as a tyrosine kinase inhibitor, blocking the phosphorylation of tyrosine residues on target proteins . This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-METHYL-6-(4-NITROPHENYL)-3-PYRIDYL]-2-(1-PYRROLIDINYL)PYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE stands out due to its unique combination of a pyridine and pyrimidine ring system, along with the presence of a nitrophenyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H20N6O3

Molecular Weight

428.4 g/mol

IUPAC Name

7-[2-methyl-6-(4-nitrophenyl)pyridin-3-yl]-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H20N6O3/c1-14-17(8-10-19(24-14)15-4-6-16(7-5-15)29(31)32)20-11-9-18-21(25-20)26-23(27-22(18)30)28-12-2-3-13-28/h4-11H,2-3,12-13H2,1H3,(H,25,26,27,30)

InChI Key

PQCYJNDCIQHAAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=C3)C(=O)NC(=N4)N5CCCC5

Origin of Product

United States

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